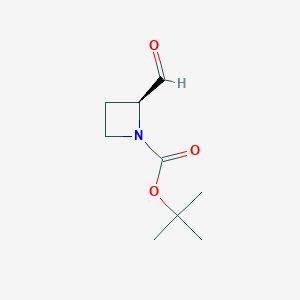
tert-Butyl (S)-2-formylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-formylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde functional group at the second position of the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-formylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The nitrogen atom of the azetidine ring is protected by the Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Aldehyde: The final step involves the oxidation of the secondary alcohol or amine to form the aldehyde group. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-formylazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: (2S)-N-Boc-azetidine-2-carboxylic acid.
Reduction: (2S)-N-Boc-azetidine-2-methanol.
Substitution: (2S)-azetidine-2-carbaldehyde (after Boc deprotection).
Scientific Research Applications
tert-Butyl (S)-2-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-formylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The Boc group provides stability and selectivity during these interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2S)-N-Boc-azetidine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
(2S)-azetidine-2-carbaldehyde: Lacks the Boc protecting group.
Uniqueness
tert-Butyl (S)-2-formylazetidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the aldehyde functional group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The Boc group protects the nitrogen atom during reactions, while the aldehyde group allows for further functionalization.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl (2S)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
UEGGEIJWHPDPLL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















